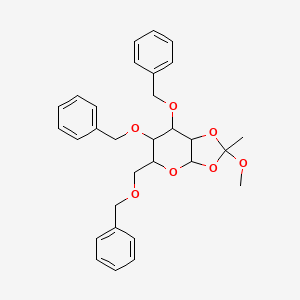

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

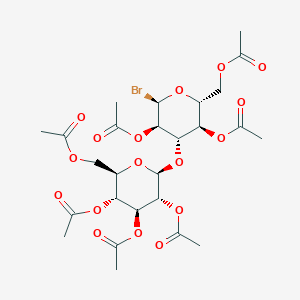

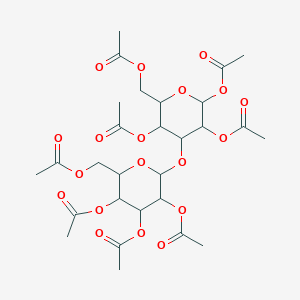

The synthesis of sugar ortho esters, including compounds similar to 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate), involves multi-step organic reactions starting from protected sugar precursors. Bochkov and Kalinevitch (1974) described the synthesis of 3,6-anhydro-α-D-galactopyranose 1,2-(methyl orthoacetate) from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide, highlighting the complexity and precision required in synthesizing such molecules (Bochkov & Kalinevitch, 1974).

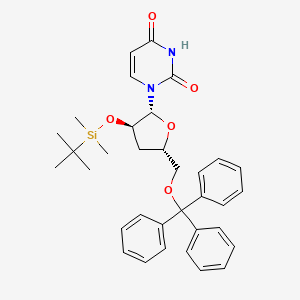

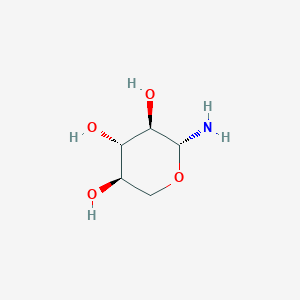

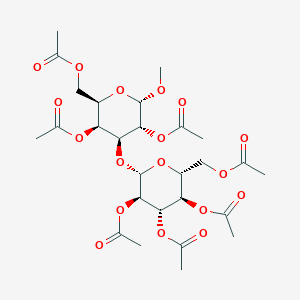

Molecular Structure Analysis

The molecular structure of sugar derivatives is characterized by their unique cyclic sugar backbone, substitution patterns, and protecting groups. Krajewski et al. (1985) investigated the crystal structure and conformation of a closely related compound, providing insights into the spatial arrangement and interactions of molecular substituents. This research is crucial for understanding the reactivity and binding properties of these molecules (Krajewski et al., 1985).

科学的研究の応用

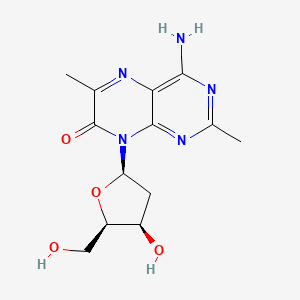

Role in Synthesis of Bioactive Compounds

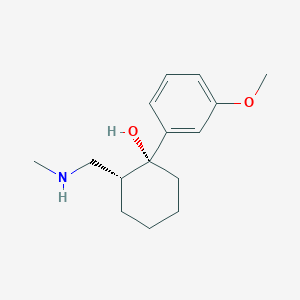

The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the creation of antihyperglycemic agents, demonstrating significant reductions in plasma glucose levels in diabetic models through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996). This highlights its potential in the development of new diabetes treatments.

Contribution to Antiestrogen Research

In the quest for novel antiestrogens, derivatives involving 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have shown promise. Studies have revealed that certain analogs exhibit higher receptor affinity and potency compared to traditional treatments, indicating a path for more effective therapies in estrogen-receptor-positive cancers (Sharma et al., 1990).

Anticonvulsant Properties

Research into novel anticonvulsant therapies has benefited from the compound as a precursor in synthesizing 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which have shown potent activity against seizures in animal models (Kelley et al., 1995). This opens avenues for new epilepsy treatments.

Immunomodulatory Effects

In immunology, derivatives of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have been investigated for their potential immunomodulatory effects. For example, sulfated galactans derived from red seaweed, which could be synthesized using similar glycosylation strategies, have shown to enhance immune responses and offer protection against viral infections in animal models (Wongprasert et al., 2014).

Development of Gastroprotective Drugs

The compound's derivatives have also been explored for their gastroprotective properties. Certain synthesized molecules incorporating this structure have demonstrated significant activity in preventing ulcer formation and promoting healing, suggesting potential applications in treating gastrointestinal disorders (Shimojima et al., 1985).

作用機序

Target of Action

It is known to be a valuable compound in biomedicine used for the treatment of various diseases .

Mode of Action

It is known to be involved in the synthesis of drugs targeting specific ailments .

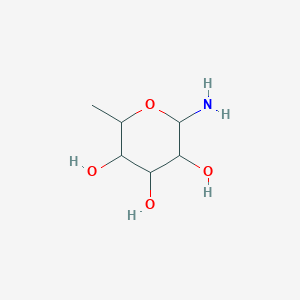

Biochemical Pathways

The compound is known to be a valuable intermediate in the synthesis of other compounds . It is used as a substrate for nucleophilic addition reactions .

特性

IUPAC Name |

2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。